molecular formula C20H18N2O5S B3447079 N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide

Cat. No.: B3447079
M. Wt: 398.4 g/mol
InChI Key: XLYJLHIAUGHKEX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide is a synthetic organic compound of significant interest in specialized chemical research. Its molecular structure incorporates a naphtho[1,8-cd]isothiazole 1,1-dioxide moiety, a less common heterocyclic system that may exhibit unique electronic properties, linked to a 2,4-dimethoxyphenethyl group via an acetamide bridge. This specific architecture suggests potential as a key intermediate in the development of novel pharmacologically active molecules or as a probe in materials science. The 1,1-dioxide group on the isothiazole ring can influence the compound's polarity, solubility, and potential for hydrogen bonding, while the dimethoxyphenyl group may contribute to specific receptor binding interactions. Researchers might explore its utility in areas such as small molecule screening, protein kinase inhibition based on structural similarities to other patented compounds (Google Patents, WO2002018346A1) , or as a precursor for fluorescent tags. The exact mechanism of action, biological activity, and primary research applications are subject to ongoing investigation and must be empirically determined by the researcher. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any human use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-26-14-9-10-15(17(11-14)27-2)21-19(23)12-22-16-7-3-5-13-6-4-8-18(20(13)16)28(22,24)25/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJLHIAUGHKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the CK1 isoforms, and modulates their activity. This modulation can lead to changes in the phosphorylation state of the key regulatory molecules that CK1 isoforms act upon. .

Biochemical Pathways

The CK1 family, the primary target of CBKinase1_001764, is involved in several biochemical pathways. These include pathways related to cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction. By modulating the activity of CK1 isoforms, CBKinase1_001764 can potentially affect these pathways and their downstream effects.

Result of Action

The result of CBKinase1_001764’s action would be the modulation of the activity of CK1 isoforms and, consequently, the processes they regulate. This could lead to changes at the molecular and cellular levels, potentially affecting cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and signal transduction

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a naphtho[1,8-cd]isothiazole core and a dimethoxyphenyl group. Its molecular formula is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S, which contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the isothiazole ring : Using appropriate precursors and catalysts.
  • Introduction of the dioxido group : Often achieved through oxidation reactions involving strong oxidizing agents.

Anticancer Properties

Research indicates that derivatives of isothiazole compounds exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways such as CDK1/cyclin B .
  • Case Studies : A study reported that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including colon cancer (HT29) and breast cancer (MDA-MB-231), with IC50 values in the micromolar range .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties:

  • COX-2 Inhibition : As a COX-2 inhibitor, it could reduce inflammation by blocking the synthesis of prostaglandins associated with inflammatory responses .
  • Research Findings : Previous studies on similar acetamide derivatives have shown promising results in terms of anti-inflammatory efficacy with IC50 values significantly lower than traditional NSAIDs like Celecoxib .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar derivatives:

CompoundStructureBiological Activity
N-(2-methoxyphenyl)-2-(1,3-dimethylisothiazol-4-yl)acetamideSimilar core structureModerate anticancer activity
2-(1,3-dimethylisothiazol-4-one)Different substituentsHigh cytotoxicity against leukemia cell lines

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The 2,4-dimethoxyphenyl group in the target compound can be compared to other substituted phenyl rings in analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features Evidence Source
N-(2-Chloro-5-nitrophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide 2-Cl, 5-NO₂ C₁₈H₁₂ClN₃O₅S Electron-withdrawing groups enhance polarity and may improve target binding affinity.
N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2-yl)acetamide 4-OH C₁₅H₁₂N₂O₅S Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity.
N-(2-Isopropylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide 2-isopropyl C₁₈H₁₈N₂O₄S Bulky substituent introduces steric effects, potentially reducing membrane permeability.
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-OCH₃ (same as target) C₁₈H₁₅N₃O₃S Methoxy groups enhance electron density, favoring π-π stacking interactions.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may increase aromatic ring electron density, enhancing π-stacking interactions compared to nitro or chloro substituents .
  • Hydrogen-Bonding Capacity : The hydroxyl group in ’s compound improves solubility but may reduce metabolic stability compared to methoxy groups .
Core Heterocycle Modifications

The naphtho[1,8-cd]isothiazole 1,1-dioxide core can be contrasted with benzothiazole or triazole-containing analogs:

Compound Name Core Structure Biological Relevance Evidence Source
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole + naphthalene Antimicrobial activity via triazole-metal chelation
N-(Benzothiazole-2-yl)acetamide Benzothiazole Ligand for coordination chemistry
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazole 1,1-dioxide CK1 kinase inhibition potential

Key Observations :

  • Triazole vs. Isothiazole : Triazole-containing compounds () exhibit metal-chelating properties, whereas the isothiazole dioxido core in the target compound may act as a hydrogen-bond acceptor or sulfonamide bioisostere .
  • Benzothiazole Dioxido Systems : and highlight that the 1,1-dioxide group increases polarity and may mimic sulfonamides in enzyme inhibition .
Physicochemical and Spectral Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (acetamide) and S=O stretches ~1150–1300 cm⁻¹ (isothiazole dioxido), consistent with analogs in and .
  • Nitro-Substituted Analog (): Shows additional NO₂ asymmetric stretches at ~1504 cm⁻¹, absent in the methoxy-substituted target compound .

NMR Trends :

  • Aromatic Protons : Methoxy groups in the target compound would deshield adjacent protons (δ ~6.8–7.5 ppm), whereas nitro or chloro substituents () cause greater downfield shifts .

Molecular Weight and Solubility :

  • The target compound (estimated MW ~425–450 g/mol) is heavier than the hydroxyl-substituted analog (MW 332.33 g/mol, ) but lighter than the sulfamoylphenyl derivative (MW 499.56 g/mol, ) .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves coupling a substituted naphthoisothiazole dioxime with a dimethoxyphenyl acetamide precursor. Key steps include:

  • Step 1: Activation of the naphthoisothiazole core via sulfonylation or oxidation to stabilize the dioxido group (analogous to methods in and ).
  • Step 2: Nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF or dichloromethane with coupling agents like EDCI/HOBt) .
  • Optimization: Reaction temperature (60–80°C) and solvent polarity significantly affect yield. For example, polar aprotic solvents enhance solubility of intermediates but may require longer reaction times .

Validation:

  • Analytical Tools: Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold) .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is critical:

  • X-ray Crystallography: Resolve the naphtho[1,8-cd]isothiazole core geometry and confirm dioxido group orientation (as demonstrated for benzothiazole analogs in and ).
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign methoxy protons (δ 3.7–3.9 ppm) and acetamide carbonyl signals (δ ~168–170 ppm). Compare with computational predictions (e.g., DFT) to validate electronic environments .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~465.12) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Methodological Answer: Low yields often stem from steric hindrance at the naphthoisothiazole-amide junction. Strategies include:

  • Catalytic Systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) to bypass steric limitations .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 h conventional heating) while maintaining yields >70% .
  • Purification: Gradient column chromatography (silica gel, 5–10% MeOH in DCM) removes unreacted dimethoxyphenyl starting material .

Data-Driven Approach:
Design a factorial experiment (e.g., varying solvent, catalyst loading, and temperature) and analyze via ANOVA to identify dominant factors .

Q. Q4. What in vitro assays are appropriate to evaluate the compound’s biological activity, and how should contradictory data be resolved?

Methodological Answer:

  • Primary Assays:
    • Kinase Inhibition: Screen against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays (IC50_{50} determination) .
    • Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7 or A549) with doxorubicin as a positive control .
  • Contradiction Resolution:
    • Reproducibility: Repeat assays in triplicate across independent labs to rule out technical variability.
    • Off-Target Analysis: Use proteome-wide affinity chromatography (e.g., Chemoproteomics) to identify non-specific binding .

Q. Q5. How can computational modeling guide the analysis of structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Prioritize derivatives with improved hydrogen bonding to conserved residues (e.g., Lys721 in EGFR) .
  • QSAR Modeling: Develop a regression model correlating substituent electronegativity (Hammett σ values) with activity. Validate using leave-one-out cross-validation (R2^2 > 0.7) .

Key Insight:
Methoxy groups at the 2,4-positions enhance solubility but reduce membrane permeability. Balancing logP (2.5–3.5) via substituent modification is critical .

Q. Q6. What strategies address discrepancies in spectral data (e.g., NMR shifts) between experimental and computational results?

Methodological Answer:

  • Step 1: Re-optimize computational parameters (e.g., solvent model in DFT calculations using IEFPCM for DMSO) .
  • Step 2: Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .
  • Step 3: Compare with structurally analogous compounds (e.g., ’s dichlorophenyl-thiazole system) to identify systematic errors .

Q. Q7. How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 h. Half-life <6 h suggests need for prodrug strategies .
  • Photostability: Expose to UV light (300–400 nm) and track absorbance changes. Use amber vials if λmax_{\text{max}} shifts >10 nm .

Data Interpretation:

ConditionTime (h)% RemainingMajor Degradant
PBS, pH 7.42478.5Hydrolyzed acetamide
UV Light1265.2Ring-opened byproduct

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide

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